molecular formula C24H24ClN3O B12018495 4-Benzhydryl-N-(3-chlorophenyl)-1-piperazinecarboxamide CAS No. 401578-05-0

4-Benzhydryl-N-(3-chlorophenyl)-1-piperazinecarboxamide

Cat. No.: B12018495
CAS No.: 401578-05-0
M. Wt: 405.9 g/mol
InChI Key: IYKKGYSQUZEAGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzhydryl-N-(3-chlorophenyl)-1-piperazinecarboxamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities. This compound belongs to the class of piperazine derivatives, which are known for their diverse pharmacological properties.

Preparation Methods

The synthesis of 4-Benzhydryl-N-(3-chlorophenyl)-1-piperazinecarboxamide typically involves the reaction of 1-benzhydryl-piperazine with 3-chlorophenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified through recrystallization or chromatography .

Chemical Reactions Analysis

4-Benzhydryl-N-(3-chlorophenyl)-1-piperazinecarboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Benzhydryl-N-(3-chlorophenyl)-1-piperazinecarboxamide involves its interaction with specific molecular targets. In anticancer studies, it has been shown to inhibit cell proliferation by inducing apoptosis in cancer cells. The compound interacts with cellular pathways that regulate cell growth and division, leading to the selective killing of tumor cells .

Comparison with Similar Compounds

4-Benzhydryl-N-(3-chlorophenyl)-1-piperazinecarboxamide can be compared to other piperazine derivatives such as:

This compound stands out due to its unique combination of a benzhydryl group and a chlorophenyl group, which contribute to its distinct pharmacological properties.

Properties

CAS No.

401578-05-0

Molecular Formula

C24H24ClN3O

Molecular Weight

405.9 g/mol

IUPAC Name

4-benzhydryl-N-(3-chlorophenyl)piperazine-1-carboxamide

InChI

InChI=1S/C24H24ClN3O/c25-21-12-7-13-22(18-21)26-24(29)28-16-14-27(15-17-28)23(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-13,18,23H,14-17H2,(H,26,29)

InChI Key

IYKKGYSQUZEAGE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC(=CC=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.